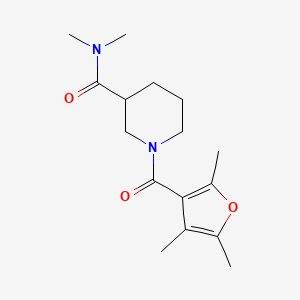![molecular formula C14H10N2O6 B7572344 1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one](/img/structure/B7572344.png)
1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NBQX and has been extensively studied for its pharmacological properties.
Mechanism of Action
NBQX acts as a competitive antagonist of the AMPA receptor by binding to the glutamate binding site. This prevents the activation of the receptor and the subsequent influx of calcium ions, which is necessary for the induction of long-term potentiation (LTP). LTP is a process that is essential for synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
NBQX has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and has potential therapeutic applications in the treatment of other neurological disorders. NBQX has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of NBQX is its high potency and selectivity for AMPA receptors. This makes it a useful tool for studying the role of AMPA receptors in synaptic plasticity and memory formation. However, one limitation of NBQX is its short half-life, which may limit its usefulness in certain experimental settings.
Future Directions
1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one has potential applications in a variety of fields. Some future directions for research include:
1. Further studies on the pharmacological properties of NBQX and its potential therapeutic applications in the treatment of neurological disorders.
2. Development of more potent and selective AMPA receptor antagonists for use in experimental settings.
3. Investigation of the role of AMPA receptors in other physiological processes, such as pain perception and addiction.
4. Development of new synthetic methods for the production of NBQX and related compounds.
Conclusion:
In conclusion, 1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one is a chemical compound that has potential applications in various fields, especially in neuroscience. It acts as a competitive antagonist of the AMPA receptor and has been shown to improve cognitive function in animal models of Alzheimer's disease. However, further research is needed to fully understand the pharmacological properties of NBQX and its potential therapeutic applications.
Synthesis Methods
The synthesis of NBQX involves a multistep process that starts with the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of acetic anhydride. The resulting product is then treated with phosphorous oxychloride to obtain 2-chloro-3-nitropyridine. The final step involves the reaction of 2-chloro-3-nitropyridine with 3,4-methylenedioxyphenylacetone in the presence of sodium methoxide to obtain NBQX.
Scientific Research Applications
NBQX has been extensively studied for its potential applications in the field of neuroscience. It is a potent antagonist of AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation. NBQX has been shown to improve cognitive function in animal models of Alzheimer's disease and has potential therapeutic applications in the treatment of other neurological disorders.
properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6/c17-11(9-3-4-12-13(6-9)22-8-21-12)7-15-5-1-2-10(14(15)18)16(19)20/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWZMJCIGDGBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CN3C=CC=C(C3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(Dimethylamino)methyl]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7572264.png)
![2-(1H-indol-3-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B7572273.png)
![N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine](/img/structure/B7572281.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B7572290.png)
![2-[3-[(6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl)oxy]phenyl]-1,3,4-oxadiazole](/img/structure/B7572302.png)

![Methyl 2-[4-[(2-tert-butyl-1,3-benzoxazol-5-yl)sulfamoyl]phenoxy]acetate](/img/structure/B7572321.png)
![3-(3-Azaspiro[5.5]undecan-3-yl)oxolan-2-one](/img/structure/B7572323.png)
![N-(4-cyanophenyl)-3-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7572336.png)
![1-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]-3-[3-(5-methyl-1H-pyrazol-4-yl)propyl]urea](/img/structure/B7572340.png)
![Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572354.png)

![5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one](/img/structure/B7572368.png)